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Compound of Interest

Compound Name: rac-cis-1-Deshydroxy Rasagiline

Cat. No.: B586168

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for rac-cis-1-
Deshydroxy Rasagiline. To the best of our knowledge, a direct, published synthesis for this
specific compound is not currently available. The proposed route is inferred from established
chemical principles and analogous reactions reported in the scientific literature for similar
molecular scaffolds, particularly the synthesis of Rasagiline and its derivatives. The
experimental protocols provided are based on these analogous reactions and may require
optimization for the specific substrates described herein.

Introduction

rac-cis-1-Deshydroxy Rasagiline, chemically known as (1RS,3SR)-3-(prop-2-yn-1-
ylamino)-2,3-dihydro-1H-inden-1-ol, is a potential impurity and analog of Rasagiline, a potent
monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The
synthesis and characterization of such analogs are crucial for understanding the structure-
activity relationships, impurity profiling, and metabolic pathways of the parent drug. This guide
details a plausible three-step synthetic route starting from 1,3-indandione.

Proposed Synthetic Pathway

The proposed synthesis of rac-cis-1-Deshydroxy Rasagiline is a three-step process
commencing with the stereoselective reduction of 1,3-indandione to yield rac-cis-1,3-indandiol.
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This is followed by a selective mono-amination to produce rac-cis-3-amino-1-indanol. The final
step involves the N-propargylation of the amino group to afford the target molecule.
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Caption: Proposed three-step synthesis of rac-cis-1-Deshydroxy Rasagiline.

Data Presentation: Summary of Key
Transformations

The following tables summarize the proposed reagents and conditions for each step of the

synthesis, based on analogous reactions found in the literature.

Table 1: Step 1 - Diastereoselective Reduction of 1,3-Indandione

Diastereomeri

Reagent Temperature .
Solvent ¢ Ratio Reference
System (°C) .
(cis:trans)
Predominantly
NaBH4 Methanol 0to RT ) [1]
cis
H2, Ru/C Isopropanol 100 7:3 [2][3]
H2, Pd/C Ethanol RT - [4]

Table 2: Step 2 - Selective Mono-amination of rac-cis-1,3-Indandiol (via tosylation and azide

substitution)
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Temperatur
Step Reagent(s) Solvent °C) Notes Reference
e
Controlled
Mono- o Dichlorometh addition of
) TsCl, Pyridine ) ) [5]
tosylation ane TsCl is crucial
for selectivity.
Sn2 reaction
Azide to introduce
- NaN3 DMF 80 _
Substitution the azide
group.
Reduction of
] H2, Pd/C or Methanol or the azide to
Reduction ) RT ] [6]
LiAIH4 THF the primary
amine.
Table 3: Step 3 - N-Propargylation of rac-cis-3-Amino-1-indanol
Propargylatin Temperature
SR < Base Solvent i Reference
Agent (°C)
Propargyl o
) K2CO3 Acetonitrile 60-80 [71[81I9]
Bromide
Propargyl )
) Et3N Dichloromethane  RT [7]
Chloride
Propargyl Analogous to
pargy K2CO3 Acetone Reflux J )
Mesylate other alkylations

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each key transformation,

adapted from literature procedures for similar substrates.
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Step 1: Diastereoselective Reduction of 1,3-Indandione
to rac-cis-1,3-Indandiol
Method A: Sodium Borohydride Reduction[1]

To a stirred solution of 1,3-indandione (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1
eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 3 hours.

e The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e The reaction is quenched by the slow addition of 1 M HCI at 0 °C until the pH is ~6-7.

e The solvent is removed under reduced pressure.

e The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted
with ethyl acetate (3x).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated in vacuo.

e The crude product is purified by column chromatography on silica gel to afford rac-cis-1,3-
indandiol.

Method B: Catalytic Hydrogenation[2][3]

A solution of 1,3-indandione (1.0 eq) in isopropanol is placed in a high-pressure reactor.

5% Ruthenium on carbon (Ru/C) catalyst (5 mol%) is added to the solution.

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50
bar.

The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
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 After cooling to room temperature and venting the hydrogen, the catalyst is removed by
filtration through a pad of Celite.

e The filtrate is concentrated under reduced pressure to yield the crude product.

e The crude product is purified by column chromatography or recrystallization to separate the
cis and trans isomers.

Step 2: Selective Mono-amination of rac-cis-1,3-
Indandiol to rac-cis-3-Amino-1-indanol

This is a multi-step process involving selective protection, activation, substitution, and
deprotection.

2a. Selective Mono-tosylation of rac-cis-1,3-Indandiol[5]

e A solution of rac-cis-1,3-indandiol (1.0 eq) in anhydrous dichloromethane and pyridine (3.0
eq) is cooled to O °C.

e A solution of p-toluenesulfonyl chloride (TsCI) (1.05 eq) in anhydrous dichloromethane is
added dropwise over 2 hours.

e The reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC for the appearance of the
mono-tosylated product and disappearance of the starting material.

e The reaction is quenched with cold water, and the layers are separated.

» The organic layer is washed sequentially with 1 M HCI, saturated sodium bicarbonate
solution, and brine.

e The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.

e The crude product is purified by column chromatography on silica gel to isolate the mono-
tosylated intermediate.

2b. Azide Substitution and Reduction[6]
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The mono-tosylated diol (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium
azide (3.0 eq) is added.

The mixture is heated to 80 °C and stirred for 12 hours.
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated. The crude azido-alcohol is used in the next step without further
purification.

The crude azido-alcohol is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is
added.

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room
temperature for 12 hours.

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give
crude rac-cis-3-amino-1-indanol, which can be purified by column chromatography.

Step 3: N-Propargylation of rac-cis-3-Amino-1-indanol[7]
[8][9]

e To a solution of rac-cis-3-amino-1-indanol (1.0 eq) in acetonitrile, potassium carbonate (2.5
eq) is added.

Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise at room temperature.
The reaction mixture is heated to 60 °C and stirred for 6-8 hours.
The reaction progress is monitored by TLC.

After completion, the mixture is cooled to room temperature, and the inorganic salts are
filtered off.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in ethyl acetate and washed with water and brine.
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e The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

e The crude product, rac-cis-1-Deshydroxy Rasagiline, is purified by column
chromatography on silica gel.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and a typical experimental

workflow.

1,3-Indandione rac-cis-1,3-Indandiol in rac-cls-l-Dgs_hydroxy
Rasagiline
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Caption: Logical progression of the proposed synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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